molecular formula C20H22O5 B14085096 Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester CAS No. 144447-11-0

Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester

Cat. No.: B14085096
CAS No.: 144447-11-0
M. Wt: 342.4 g/mol
InChI Key: GUVONCNNLQOJHV-UHFFFAOYSA-N
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Description

Properties

CAS No.

144447-11-0

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-[4-(oxiran-2-yl)butoxy]benzoate

InChI

InChI=1S/C20H22O5/c1-22-16-9-11-18(12-10-16)25-20(21)15-5-7-17(8-6-15)23-13-3-2-4-19-14-24-19/h5-12,19H,2-4,13-14H2,1H3

InChI Key

GUVONCNNLQOJHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Condensation and Alkaline Activation

The foundational step, adapted from CN103588638A, involves condensing 4-halogenated benzonitrile (X = Cl, Br, I) with 4-(2-oxiranyl)butanol under alkaline conditions. Sodium methoxide (CH₃ONa) or potassium ethoxide (C₂H₅OK) catalyzes the nucleophilic aromatic substitution, forming 4-[4-(2-oxiranyl)butoxy]benzonitrile (Intermediate IV). Key parameters include:

  • Temperature : 100–140°C
  • Reaction Time : 10–15 hours
  • Yield : 95–98% (GC purity)

Mechanistic Insight :
The alkoxide base deprotonates the butanol, generating a nucleophilic alkoxide that attacks the 4-halogenated benzonitrile. The oxirane ring remains intact due to the absence of acidic protons under nitrogen atmosphere.

Hydrolysis and Esterification

The nitrile intermediate undergoes hydrolysis to the carboxylic acid, followed by esterification with 4-methoxyphenol:

Acidic Hydrolysis
  • Conditions : H₂SO₄ (pH 1–2), 120°C, 5 hours
  • Outcome : 4-[4-(2-oxiranyl)butoxy]benzoic acid (Yield: 98.2%).
Esterification
  • Reagents : 4-Methoxyphenol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours
  • Yield : 92–94% (HPLC purity >99%).

Critical Consideration :
The oxirane’s sensitivity to acids necessitates mild esterification conditions. DMAP accelerates the reaction, minimizing epoxide ring-opening side reactions.

Optimization Strategies

Alkali Selection and Reaction Efficiency

Comparative studies of alkali agents reveal:

Alkali Temperature (°C) Yield (%) Purity (GC/HPLC)
Sodium Methoxide 130 98.1 95.0/99.6
Potassium Ethoxide 120 98.7 95.6/99.7
Sodium Hydroxide 120 97.5 96.2/99.3

Potassium ethoxide affords marginally higher yields due to enhanced nucleophilicity, while sodium hydroxide introduces minor hydrolysis byproducts.

Solvent and Temperature Effects

  • Toluene vs. Dichloromethane : Toluene improves nitro displacement efficiency (98% yield) but requires higher temperatures (100–140°C). Dichloromethane favors esterification at lower temperatures (25°C).
  • Epoxide Stability : Reactions above 140°C risk oxirane ring opening, necessitating strict temperature control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.15 (m, 1H, epoxide), 2.75 (m, 2H, epoxide).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (epoxide C-O).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH:H₂O), purity >99.5%.
  • GC-MS : m/z 342.4 [M]⁺, fragmentation peaks at 181 (benzoate) and 121 (epoxide).

Challenges and Mitigation

Epoxide Ring Stability

  • Issue : Acidic or basic conditions provoke ring opening.
  • Solution : Use aprotic solvents (toluene) and neutralize reaction mixtures immediately post-hydrolysis.

Byproduct Formation

  • 4-Methoxyphenol Oxidation : Catalytic antioxidants (e.g., BHT) prevent quinone formation during esterification.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Reactive Group Key Applications/Properties Reference
Target Compound (144447-11-0) C₂₀H₂₂O₅ 342.39 Epoxide (oxirane) Polymer crosslinking, epoxy resins
4-Butyl-, 4-Methoxyphenyl Ester C₁₈H₂₀O₃ 284.35 Linear alkyl chain LC phases, low reactivity
4-Cyanophenyl Ester (CID 391998) C₂₄H₂₅NO₅ 407.46 Acrylate, cyano Photoresponsive materials
LC242 Not Provided Not Provided Acrylate Liquid crystal polymers
4-Formyl-, Methylpropenyloxy Ester C₁₆H₁₈O₅ 290.31 Formyl, acrylate Aldehyde-mediated conjugation

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis typically involves esterification between 4-methoxyphenol and a pre-functionalized benzoic acid derivative containing the 4-(2-oxiranyl)butoxy chain. A common approach is:

  • Step 1 : Introduce the oxiranyl (epoxide) group via epoxidation of 4-(3-butenyloxy)benzoic acid using peracetic acid or mCPBA .
  • Step 2 : Activate the carboxylic acid (e.g., via thionyl chloride) and couple with 4-methoxyphenol under basic conditions (e.g., pyridine/DMAP) .
    Reported yields range from 40–65%, with lower yields attributed to epoxide ring-opening side reactions during acidic or high-temperature conditions .

Q. How does the oxiranyl group influence solubility and stability in polar solvents?

The epoxide group enhances polarity, increasing solubility in acetone, THF, and DMF. However, in protic solvents (e.g., water, methanol), the oxiranyl moiety undergoes gradual ring-opening, reducing stability. Comparative studies with non-epoxidized analogs (e.g., 4-(3-butenyloxy) derivatives) show a 20–30% decrease in aqueous stability over 72 hours .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H NMR confirms the epoxide protons (δ 3.1–3.4 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). ¹³C NMR identifies the ester carbonyl (δ 167–170 ppm) .
  • FT-IR : Strong absorbance at ~850 cm⁻¹ (epoxide ring) and 1720 cm⁻¹ (ester C=O) .
  • HPLC-MS : ESI+ mode with C18 columns resolves degradation products from epoxide hydrolysis .

Advanced Research Questions

Q. What strategies prevent epoxide ring-opening during synthesis or storage?

  • Synthesis : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during epoxidation. Avoid protic solvents and Lewis acids that catalyze ring-opening .
  • Storage : Stabilize the compound in anhydrous aprotic solvents (e.g., DMF) at –20°C. Additives like molecular sieves (3Å) reduce trace moisture .

Q. How does the compound’s regioselectivity in epoxide ring-opening reactions compare to simpler epoxides?

Computational studies (DFT) predict preferential nucleophilic attack at the less hindered epoxide carbon due to steric effects from the adjacent butoxy chain. Experimental validation using H₂O/MeOH mixtures shows >80% selectivity for the β-hydroxyl product, contrasting with unsubstituted ethylene oxide (50:50 selectivity) .

Q. Are there contradictions in reported thermal stability data, and how can they be resolved?

Conflicting TGA data (decomposition onset: 150–180°C) may arise from impurities or moisture content. Controlled studies under dry N₂ show consistent decomposition at 172±2°C. Researchers should pre-dry samples and use sealed crucibles for reproducibility .

Q. What role does the 4-methoxyphenyl ester play in photophysical properties?

The methoxy group enhances UV absorption (λmax ~270 nm, ε = 9500 M⁻¹cm⁻¹), making the compound suitable as a photosensitizer. Quenching experiments with singlet oxygen traps (e.g., 1,3-diphenylisobenzofuran) confirm intersystem crossing efficiency (ΦΔ = 0.32) .

Methodological Recommendations

  • Synthesis Optimization : Monitor reaction progress via in-situ FT-IR to detect premature epoxide hydrolysis .
  • Degradation Analysis : Use LC-MS/MS with collision-induced dissociation (CID) to identify ring-opening byproducts .
  • Computational Modeling : Apply QSPR models to predict solubility parameters and Hansen solubility spheres .

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